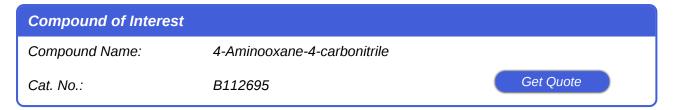


A Comparative Guide to the Synthetic Routes of 4-Aminooxane-4-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic methodologies for obtaining **4-Aminooxane-4-carbonitrile**, a valuable building block in medicinal chemistry and drug discovery. The evaluation focuses on key performance indicators such as reaction yield, purity, and operational efficiency, supported by detailed experimental protocols.

At a Glance: Comparison of Synthetic Routes



Route	Starting Material	Key Reagent s	Reaction Time	Yield	Purity	Key Advanta ges	Key Disadva ntages
Strecker Synthesi s	Tetrahydr opyran-4- one	Ammoniu m Carbonat e, Sodium Cyanide	3-4 hours	High (intermed iate)	Good to High	One-pot reaction, readily available starting materials	Use of highly toxic cyanide salts, requires careful handling and waste disposal.
Prins Cyclizatio n followed by Function alization	Homoally lic alcohol, Aldehyde	Lewis Acid (e.g., BF₃·OEt₂)	Multi- step	Moderate (overall)	Variable	Avoids direct use of cyanide in the initial ring formation	Multistep process, requires functional group interconv ersions, potentiall y lower overall yield.

In-Depth Analysis of Synthetic Routes Route 1: Strecker Synthesis

The Strecker synthesis represents the most direct and widely cited method for the preparation of α -aminonitriles. In the context of **4-Aminooxane-4-carbonitrile**, this one-pot reaction involves the condensation of tetrahydropyran-4-one with an ammonia source and a cyanide salt.



Experimental Protocol:

A detailed protocol for the initial phase of a Strecker-type synthesis is outlined in patent literature (CN109942531A), which can be adapted for the isolation of the aminonitrile intermediate.[1][2]

- Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with tetrahydropyran-4-one (1 equivalent), ammonium carbonate (2.5-3 equivalents), ethanol, and water in a 1:1 ratio.
- Addition of Cyanide: To this stirred suspension, sodium cyanide (1.2-1.5 equivalents) is added portion-wise, ensuring the temperature is maintained below 30 °C.
- Reaction: The mixture is then heated to 60-70 °C and stirred for 3-4 hours.
- Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-Aminooxane-4-carbonitrile.
- Purification: The crude product can be further purified by column chromatography or recrystallization to achieve high purity.

It is crucial to note that the patent from which this is adapted proceeds to hydrolyze the resulting aminonitrile to the corresponding carboxylic acid.[1][2] Therefore, careful control of the work-up conditions is necessary to isolate the desired nitrile product.

Route 2: Prins Cyclization and Subsequent Functionalization

An alternative approach involves the initial construction of the tetrahydropyran ring via a Prins cyclization, followed by the introduction of the amino and nitrile functionalities. This multi-step route offers an alternative that avoids the direct one-pot mixing of cyanide with the initial reactants.

Conceptual Experimental Workflow:



This route is based on established methodologies for tetrahydropyran synthesis and subsequent functional group manipulations.[3]

- Prins Cyclization: A homoallylic alcohol is reacted with an aldehyde in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) to form a 4-hydroxytetrahydropyran scaffold.
- Oxidation: The resulting 4-hydroxytetrahydropyran is oxidized to tetrahydropyran-4-one using standard oxidizing agents (e.g., PCC, Swern oxidation).
- Formation of Cyanohydrin: Tetrahydropyran-4-one is then converted to a cyanohydrin by treatment with a cyanide source, such as trimethylsilyl cyanide (TMSCN), under catalytic conditions.
- Conversion of Hydroxyl to Amino Group: The hydroxyl group of the cyanohydrin is then converted to an amino group. This can be achieved through a two-step process involving:
 - Mesylation or Tosylation: Activation of the hydroxyl group by conversion to a good leaving group (e.g., mesylate or tosylate).
 - Nucleophilic Substitution with Azide: Substitution of the leaving group with an azide salt (e.g., sodium azide).
 - Reduction of the Azide: Reduction of the resulting azide to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.

This route, while longer, provides a modular approach to the synthesis and may be advantageous in certain contexts, such as the generation of stereoisomers if a chiral catalyst is employed in the Prins cyclization.

Logical Workflow of Synthetic Routes

The following diagram illustrates the logical progression of the two primary synthetic routes discussed.

Caption: Comparative workflow of Strecker vs. Prins cyclization routes.

Conclusion



The choice of synthetic route for **4-Aminooxane-4-carbonitrile** will depend on the specific requirements of the research, including scale, available starting materials, and safety considerations. The Strecker synthesis offers a more direct and potentially higher-yielding approach, albeit with the significant caveat of handling highly toxic cyanide reagents. The multistep route commencing with a Prins cyclization provides a more modular and potentially safer alternative for the initial ring construction, but at the cost of a longer synthetic sequence and likely a lower overall yield. Researchers should carefully weigh these factors when selecting the most appropriate method for their needs.

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